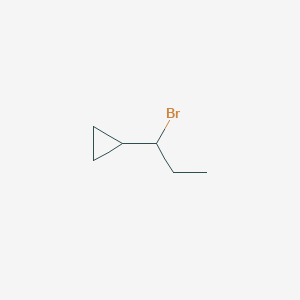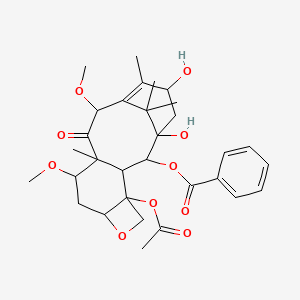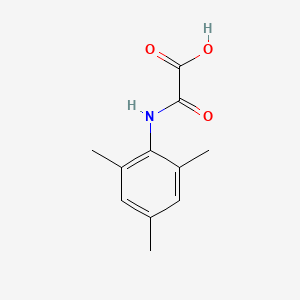
3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(ALPHAR,BETAR)-BETA-(2,4-DIFLUOROPHENIL)-BETA-HIDROXI-ALFA-METIL-1H-1,2,4-TRIAZOL-1-BUTANAMIDA es un compuesto orgánico complejo conocido por su estructura química única y sus posibles aplicaciones en varios campos científicos. Este compuesto presenta un anillo triazol, un grupo difluorofenilo y un grupo hidroxilo, lo que lo convierte en un tema de interés en la química medicinal y la investigación farmacéutica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (ALPHAR,BETAR)-BETA-(2,4-DIFLUOROPHENIL)-BETA-HIDROXI-ALFA-METIL-1H-1,2,4-TRIAZOL-1-BUTANAMIDA normalmente implica varios pasos, incluyendo la formación del anillo triazol y la introducción de los grupos difluorofenilo e hidroxilo. Las rutas sintéticas comunes pueden incluir:
Formación del Anillo Triazol: Esto se puede lograr mediante una reacción de ciclización que involucra derivados de hidrazina y agentes alquilantes adecuados.
Introducción del Grupo Difluorofenilo: Este paso a menudo involucra el uso de derivados de difluorobenceno en una reacción de sustitución.
Hidroxilación: El grupo hidroxilo se puede introducir mediante reacciones de oxidación utilizando reactivos como peróxido de hidrógeno u otros agentes oxidantes.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores para facilitar las reacciones. La producción a gran escala también puede implicar reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
(ALPHAR,BETAR)-BETA-(2,4-DIFLUOROPHENIL)-BETA-HIDROXI-ALFA-METIL-1H-1,2,4-TRIAZOL-1-BUTANAMIDA puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos.
Reducción: El compuesto se puede reducir para formar alcoholes o aminas.
Sustitución: El grupo difluorofenilo puede participar en reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Agentes halogenantes, nucleófilos como aminas o tioles.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir cetonas, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
(ALPHAR,BETAR)-BETA-(2,4-DIFLUOROPHENIL)-BETA-HIDROXI-ALFA-METIL-1H-1,2,4-TRIAZOL-1-BUTANAMIDA tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se estudia por su potencial como agente farmacéutico debido a su estructura química única.
Investigación Biológica: El compuesto se utiliza en estudios que involucran la inhibición de enzimas y la unión a receptores.
Aplicaciones Industriales: Se puede utilizar como intermedio en la síntesis de otros compuestos orgánicos complejos.
Mecanismo De Acción
El mecanismo de acción de (ALPHAR,BETAR)-BETA-(2,4-DIFLUOROPHENIL)-BETA-HIDROXI-ALFA-METIL-1H-1,2,4-TRIAZOL-1-BUTANAMIDA implica su interacción con dianas moleculares específicas, como enzimas o receptores. El anillo triazol y el grupo difluorofenilo juegan un papel crucial en la unión a estas dianas, lo que lleva a la inhibición o activación de las vías biológicas.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de Bencimidazol: Conocidos por sus propiedades anticancerígenas.
Compuestos a Base de Tiofeno: Utilizados en aplicaciones electrónicas y optoelectrónicas.
Compuestos Organoselénicos: Reaccionan con el bromo para generar intermedios reactivos.
Unicidad
(ALPHAR,BETAR)-BETA-(2,4-DIFLUOROPHENIL)-BETA-HIDROXI-ALFA-METIL-1H-1,2,4-TRIAZOL-1-BUTANAMIDA es única debido a su combinación de un anillo triazol, un grupo difluorofenilo y un grupo hidroxilo, que confieren propiedades químicas y biológicas distintas que no se encuentran comúnmente en otros compuestos.
Propiedades
IUPAC Name |
3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4O2/c1-8(12(16)20)13(21,5-19-7-17-6-18-19)10-3-2-9(14)4-11(10)15/h2-4,6-8,21H,5H2,1H3,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZNOUGSYGBXCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![10,13-Dimethyl-17-[1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12290292.png)
![N-[1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide](/img/structure/B12290309.png)


![3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one](/img/structure/B12290328.png)
![tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12290340.png)



![methyl 4-[3-[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12290352.png)

![tert-butyl N-[1-[[1-cyclohexyl-2-[4-(3-hydroxyphenoxy)-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B12290365.png)
![(3R)-N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster](/img/structure/B12290374.png)

